2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid is a useful research compound. Its molecular formula is C16H14ClN5O4 and its molecular weight is 375.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid is a derivative of purine and imidazole, which has attracted attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound's molecular formula is C16H14ClN3O4 with a molecular weight of approximately 353.75 g/mol. The structure features a chlorophenyl group and a dioxo functional group that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies focusing on its effects against different biological targets. Below are key findings regarding its pharmacological effects:
Antibacterial Activity
Research indicates that derivatives with similar structures exhibit significant antibacterial properties. For instance, compounds containing the chlorophenyl moiety have shown activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness can be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Bacterial Strain | Activity Level | Reference |
---|---|---|
Salmonella typhi | Moderate to Strong | |
Bacillus subtilis | Moderate to Strong | |
Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition of AChE with an IC50 value comparable to standard inhibitors.
- Urease Inhibition : It showed strong urease inhibitory activity, indicating potential use in treating urease-related disorders.
Case Studies
- In vitro Studies : A study evaluated the antibacterial activity of synthesized derivatives, revealing that compounds similar to this compound exhibited varying degrees of efficacy against gram-positive and gram-negative bacteria.
- Docking Studies : Molecular docking studies have been conducted to understand the interaction of this compound with target proteins. These studies suggest that the compound binds effectively to active sites of enzymes like AChE, contributing to its inhibitory effects.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O4/c1-19-13-12(14(25)22(16(19)26)8-11(23)24)21-7-6-20(15(21)18-13)10-4-2-9(17)3-5-10/h2-5H,6-8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVLHYIRAYSJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.